2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a compound that has garnered attention due to its unique chemical structure and potential applications. This compound is part of the pyrimidine derivatives family, which are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and industry.
Preparation Methods
The synthesis of 2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves several steps. One common synthetic route includes the introduction of trifluoroethyl groups into the pyrimidine ring. This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the pyrimidine ring is replaced by a trifluoroethyl group. The reaction conditions typically involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods often require optimization of reaction conditions such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrimidine derivatives.
Scientific Research Applications
2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new agrochemicals and pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding in various biological pathways.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In the case of its use as an acaricide, the compound targets the nervous system of mites, disrupting their normal physiological functions and leading to their death. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate the mite’s cuticle more effectively .
Comparison with Similar Compounds
2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
Pyrimidifen: Another acaricide with similar biological activity but different toxicity profiles.
Flupentiofenox: A commercially available trifluoroethyl thioether acaricide with high efficacy against mites.
These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and biological activity due to the trifluoroethyl group.
Properties
Molecular Formula |
C7H8F3N3 |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H8F3N3/c1-5-11-3-2-6(13-5)12-4-7(8,9)10/h2-3H,4H2,1H3,(H,11,12,13) |
InChI Key |
VQKQQGZNWGEJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.